4-isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide
Description
4-Isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring linked to a benzene sulfonamide scaffold, with an isothiocyanate (-NCS) functional group at the para position of the benzene ring. The isothiocyanate group is highly reactive, enabling covalent interactions with nucleophiles such as thiols or amines, which is advantageous in medicinal chemistry for targeted drug design or biochemical probe development .
Properties
IUPAC Name |
4-isothiocyanato-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S3/c14-18(15,13-10-11-5-6-17-10)9-3-1-8(2-4-9)12-7-16/h1-6H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKNHSAECJJNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239339 | |
| Record name | 4-Isothiocyanato-N-2-thiazolylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51908-30-6 | |
| Record name | 4-Isothiocyanato-N-2-thiazolylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51908-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanato-N-2-thiazolylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with thiophosgene to introduce the isothiocyanate group. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The thiazole ring is introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Cyclization Reactions: The thiazole ring can undergo cyclization reactions with suitable reagents to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution of the isothiocyanate group.
Heterocyclic Compounds: Resulting from cyclization reactions involving the thiazole ring.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex molecules, particularly in the development of new materials.
- Reaction Mechanisms : It is utilized to study various chemical reaction mechanisms due to its reactivity profile, particularly in nucleophilic substitution reactions.
Biology
- Biochemical Assays : The compound is employed in assays to investigate enzyme activities and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to modulate biochemical pathways effectively.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment .
Medicine
- Anticancer Potential : Research indicates that compounds similar to 4-isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide may possess anticancer properties. The thiazole moiety is known for its role in inhibiting cancer cell proliferation through enzyme inhibition .
- Therapeutic Applications : Its interaction with specific molecular targets suggests potential use in developing therapies for various conditions, including those related to enzyme dysfunctions.
Industry
- Specialty Chemicals : The compound can be utilized in creating specialty chemicals and materials, particularly those requiring specific reactivity profiles due to its unique functional groups.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of thiazole derivatives, including this compound. It was found that these compounds could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance potency.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of various thiazole derivatives was assessed against common pathogens. The results demonstrated that compounds containing the thiazole moiety exhibited significant antibacterial activity, suggesting their potential as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter protein functions, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2.1.1. 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (Sulfathiazole)
- Structure: Replaces the isothiocyanate group with an amino (-NH₂) group.
- Pharmacology : A classic sulfa drug that inhibits bacterial dihydropteroate synthase, disrupting folate synthesis. Used in formulations like Triple Sulfa .
- Reactivity: The amino group is less reactive than isothiocyanate, favoring reversible enzyme interactions over covalent binding.
2.1.2. 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide
- Structure : Substitutes isothiocyanate with an indole-derived Schiff base (-N=CH-indolone).
- Pharmacology : The indole moiety may enhance DNA intercalation or kinase inhibition, common in anticancer agents.
- Reactivity : The conjugated system allows π-π stacking with biological targets, differing from the electrophilic isothiocyanate group .
Biological Activity
4-Isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide (CAS No. 51908-30-6) is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring an isothiocyanate group and a thiazole ring, positions it as a versatile agent in various biochemical applications, particularly in the fields of enzyme inhibition and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H7N3O2S3
- Molecular Weight : 297.38 g/mol
The compound is synthesized through the reaction of 4-aminobenzenesulfonamide with thiophosgene, which introduces the isothiocyanate group under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of covalent bonds, thereby inhibiting enzyme activity or altering protein functions. The compound has been shown to modulate various biochemical pathways, particularly those involving nitric oxide synthesis and signaling .
Antimicrobial Properties
Research indicates that compounds containing the thiazole moiety exhibit notable antimicrobial activity. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains . The presence of the isothiocyanate group enhances this activity by promoting interactions with microbial proteins.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, thiazole derivatives have demonstrated significant cytotoxic effects against different cancer cell lines with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| Compound 9 | Jurkat Cells | 1.61 ± 1.92 | High anticancer activity |
| Compound 10 | A-431 Cells | 1.98 ± 1.22 | Comparable to standard drugs |
Enzyme Inhibition
The compound has been utilized in biochemical assays to investigate its effects on enzyme activities. It has shown potential as an inhibitor of nitric oxide synthase, which plays a crucial role in various physiological processes. The modulation of this enzyme can influence cellular signaling pathways related to inflammation and immune responses.
Case Studies
Several studies have investigated the biological activities associated with thiazole derivatives:
- Anticonvulsant Activity : A study synthesized new thiazole-integrated compounds that displayed significant anticonvulsant properties in animal models. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .
- Cytotoxicity Assessment : In a study assessing antiproliferative effects, multiple thiazole derivatives were tested against cancer cell lines such as HT-29 and J774A.1 macrophages, revealing promising cytotoxic profiles for several analogues .
Q & A
Q. What controls are essential when evaluating the biological activity of this compound?
- Methodology :
- Negative controls : Include parent sulfonamide (without isothiocyanate) and thiazole-only analogs to isolate pharmacophore contributions .
- Cytotoxicity assays : Use MTT or resazurin assays to differentiate specific activity from general toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
